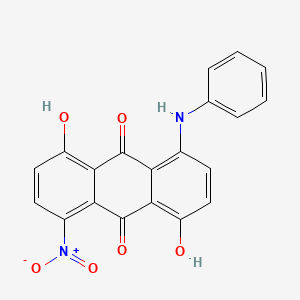
2,4,6-Trichlorobenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorobenzenediazonium chloride is an aromatic diazonium salt derived from 2,4,6-trichloroaniline This compound is known for its reactivity and is used in various organic synthesis reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:
- Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.
Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.
Major Products:
1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.
Comparison with Similar Compounds
2,4,6-Trichlorobenzoyl Chloride: Another chlorinated aromatic compound used in organic synthesis.
2,6-Dichlorobenzenediazonium Chloride: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,4,6-Trichlorobenzenediazonium chloride is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
Properties
CAS No. |
27093-67-0 |
|---|---|
Molecular Formula |
C6H2Cl4N2 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,4,6-trichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1 |
InChI Key |
CKBBJIAJAWFJEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
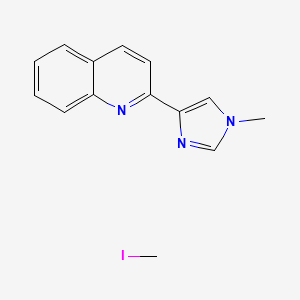


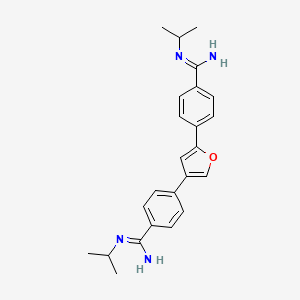

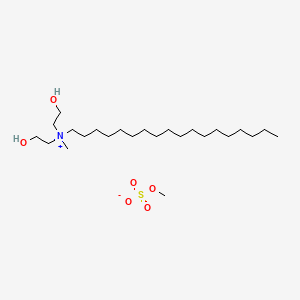

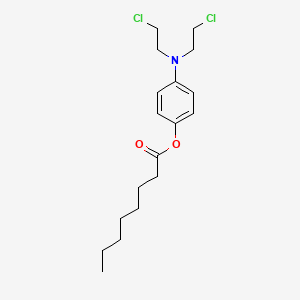
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
